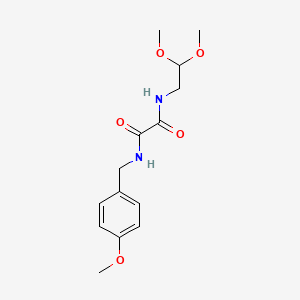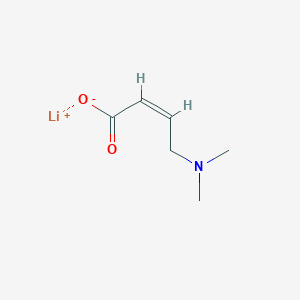
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential to be used as a therapeutic agent. This compound is commonly referred to as CMPD1 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
CMPD1 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting Hsp90, CMPD1 can prevent the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CMPD1 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD1 has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CMPD1 in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood.
Orientations Futures
There are a number of future directions for research on CMPD1. One area of focus is the development of new and more efficient synthesis methods for CMPD1. Additionally, there is ongoing research on the potential use of CMPD1 in combination with other therapeutic agents. Finally, there is interest in studying the effects of CMPD1 on non-cancerous cells and its potential for use in the treatment of other diseases.
Méthodes De Synthèse
CMPD1 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 3-chloro-4-methoxybenzenesulfonyl chloride and 5-fluoropyrimidine-2,4-diamine as starting materials. The reaction is then carried out in the presence of piperazine and triethylamine to produce CMPD1.
Applications De Recherche Scientifique
CMPD1 has been extensively studied for its potential to be used as a therapeutic agent. It has been shown to have anti-cancer properties and has been studied for its potential to be used in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. CMPD1 has also been studied for its potential to be used in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O4S/c1-25-13-3-2-11(6-12(13)16)26(23,24)20-4-5-21(14(22)9-20)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKDIITDZRBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)


![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)


![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)